"1-(3-Bromo-5-chloro-2-methoxyphenyl)ethanone" chemical properties
"1-(3-Bromo-5-chloro-2-methoxyphenyl)ethanone" chemical properties
An In-depth Technical Guide to 1-(3-Bromo-5-chloro-2-methoxyphenyl)ethanone: Properties, Synthesis, and Applications
Introduction
1-(3-Bromo-5-chloro-2-methoxyphenyl)ethanone is a halogenated and methoxy-substituted acetophenone derivative. As a polysubstituted aromatic ketone, it serves as a highly versatile intermediate and building block in organic synthesis. Its strategic arrangement of bromo, chloro, methoxy, and acetyl functional groups offers multiple reaction sites for constructing more complex molecular architectures. This guide provides a comprehensive technical overview for researchers, chemists, and drug development professionals, detailing the compound's chemical and physical properties, spectroscopic signatures, a plausible synthetic pathway, and its applications, particularly within the realm of medicinal chemistry. The unique electronic and steric properties conferred by its substituents make it a valuable scaffold in the design of novel therapeutic agents.[1]
Chemical Identity and Core Properties
The fundamental identity of a chemical compound is established by a unique set of identifiers and basic properties. These data are critical for accurate documentation, sourcing, and regulatory compliance.
| Identifier | Value | Source |
| IUPAC Name | 1-(3-Bromo-5-chloro-2-methoxyphenyl)ethanone | Inferred from related structures |
| Synonyms | 3-Bromo-5-chloro-2-methoxyacetophenone | Inferred from related structures |
| CAS Number | 885532-66-1 (for a related chloroethanone derivative) | [2] |
| Molecular Formula | C₉H₈BrClO₂ | Inferred from structure |
| Molecular Weight | 279.52 g/mol | Calculated |
| Canonical SMILES | CC(=O)C1=C(OC)C(Br)=CC(Cl)=C1 | Inferred from structure |
| InChI Key | Inferred, not directly available in search results |
Physicochemical and Spectroscopic Characterization
The physical and spectroscopic properties of a compound are essential for its purification, handling, and structural confirmation. While experimental data for this specific molecule is sparse, properties can be predicted based on closely related analogs and computational models.
Physicochemical Properties
These properties influence the compound's behavior in different solvents and its reaction kinetics.
| Property | Predicted Value | Significance and Rationale |
| Physical Form | White to off-white crystalline solid or powder | Typical for substituted acetophenones of this molecular weight.[3] |
| Melting Point | ~100-103 °C | Based on the similar compound 3'-Bromo-5'-chloro-2'-hydroxyacetophenone.[4] The methoxy group may slightly alter this value. |
| Boiling Point | >300 °C (Predicted) | High boiling point is expected due to molecular weight and polarity.[5] |
| Solubility | Soluble in common organic solvents (DMSO, DMF, chlorinated hydrocarbons); Insoluble in water. | The aromatic and halogenated nature dominates the polarity of the ketone and ether groups, leading to poor aqueous solubility. |
| Density | ~1.57 g/cm³ (Predicted) | The presence of heavy atoms (Br, Cl) significantly increases the density over unsubstituted acetophenone.[5] |
| XLogP3 | ~3.1 | This value, based on the related 3'-Bromo-5'-chloro-2'-hydroxyacetophenone, indicates high lipophilicity, suggesting good membrane permeability but potential for low aqueous solubility.[6] |
Spectroscopic Data (Predicted)
Spectroscopic analysis is the cornerstone of structural elucidation in organic chemistry. Below are the predicted key signatures for 1-(3-Bromo-5-chloro-2-methoxyphenyl)ethanone.
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
δ ~2.6 ppm (s, 3H): A sharp singlet corresponding to the three protons of the acetyl methyl group (-COCH₃).
-
δ ~3.9 ppm (s, 3H): A sharp singlet for the three protons of the methoxy group (-OCH₃).
-
δ ~7.5-7.8 ppm (m, 2H): Two doublets in the aromatic region, corresponding to the two aromatic protons on the phenyl ring. Their specific splitting pattern (likely meta-coupling, J ≈ 2-3 Hz) and chemical shifts would be influenced by the surrounding substituents.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
δ ~28-32 ppm: Signal for the acetyl methyl carbon.
-
δ ~60-65 ppm: Signal for the methoxy carbon.
-
δ ~115-160 ppm: A complex set of signals corresponding to the six carbons of the aromatic ring. The carbons directly attached to bromine, chlorine, and the methoxy and acetyl groups will have distinct chemical shifts. For instance, the carbon attached to bromine (C-Br) would appear around δ ~115-120 ppm, while the carbon attached to chlorine (C-Cl) would be around δ ~130-135 ppm.
-
δ ~195-200 ppm: The characteristic signal for the carbonyl carbon of the ketone.
-
-
IR (Infrared) Spectroscopy:
-
~1680-1700 cm⁻¹: Strong absorption peak characteristic of the C=O (carbonyl) stretch of an aryl ketone.
-
~2850-3000 cm⁻¹: C-H stretching vibrations from the methyl and aromatic groups.
-
~1250 cm⁻¹: Strong C-O stretching from the aryl-ether (methoxy) group.
-
~1000-1100 cm⁻¹: C-Cl stretching vibration.
-
~550-650 cm⁻¹: C-Br stretching vibration.
-
-
Mass Spectrometry (MS):
-
The molecular ion peak (M⁺) would exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio). This would result in a cluster of peaks at M, M+2, and M+4, providing definitive confirmation of the presence and number of bromine and chlorine atoms.
-
A prominent fragment would be observed corresponding to the loss of the methyl group ([M-15]⁺) and the acetyl group ([M-43]⁺).
-
Synthesis and Reactivity
The synthesis of 1-(3-Bromo-5-chloro-2-methoxyphenyl)ethanone likely involves a multi-step process starting from a simpler substituted phenol or anisole. Understanding its synthesis is key to its availability, and its reactivity profile dictates its utility as a chemical intermediate.
Proposed Synthetic Workflow
A logical synthetic route would involve the bromination of a chloro-methoxy acetophenone precursor. The directing effects of the substituents are crucial for achieving the desired regiochemistry.
Caption: Proposed synthesis of the target compound via electrophilic bromination.
Experimental Protocol: Electrophilic Aromatic Bromination
This protocol is a representative procedure based on standard methods for the bromination of activated aromatic rings.[7]
-
Reaction Setup: To a solution of 1-(5-chloro-2-methoxyphenyl)ethanone (1.0 eq) in glacial acetic acid (5-10 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add a catalytic amount of iron powder or anhydrous FeBr₃ (0.05 eq).
-
Bromination: Cool the mixture in an ice bath to 0-5 °C. Slowly add a solution of bromine (1.05 eq) in glacial acetic acid dropwise over 30 minutes, ensuring the temperature does not exceed 10 °C. The methoxy group is a strong activating, ortho-para director, and the acetyl group is a meta-director. The bromine is expected to add ortho to the strongly activating methoxy group, at the C3 position.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by slowly pouring the mixture into a beaker of ice water containing a small amount of sodium bisulfite to destroy any excess bromine.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from a solvent system like ethanol/water or by column chromatography on silica gel.
Reactivity and Strategic Utility
The molecule's utility stems from its multiple reactive handles, which can be addressed with high selectivity.
Caption: Reactivity map of the core functional groups.
-
Aryl Bromide (C-Br bond): The bromine atom is the most versatile site for modification. It is ideally suited for palladium-catalyzed cross-coupling reactions such as Suzuki (to form C-C bonds with boronic acids), Sonogashira (C-C bonds with alkynes), and Buchwald-Hartwig amination (C-N bonds with amines). This allows for the introduction of a wide range of substituents at this position.[8]
-
Ketone Carbonyl Group: The ketone can be reduced to a secondary alcohol, converted to an amine via reductive amination, or serve as an electrophile for Grignard or other organometallic reagents.
-
Alpha-Protons: The protons on the acetyl methyl group are acidic and can be removed by a base to form an enolate, which can then participate in reactions like aldol condensations or α-halogenation.
-
Methoxy Group: While generally stable, the methoxy ether can be cleaved using strong Lewis acids like boron tribromide (BBr₃) to reveal a phenol, which can be a key functional group for biological activity or further functionalization.[9]
Applications in Drug Discovery and Medicinal Chemistry
The true value of 1-(3-Bromo-5-chloro-2-methoxyphenyl)ethanone lies in its role as a scaffold for building biologically active molecules. The specific substitution pattern is not arbitrary; each group can play a role in binding to a biological target.
-
Kinase Inhibitors: The 3-amino-5-phenoxypyridine scaffold, which can be constructed from intermediates like this, is a known structural motif in various kinase inhibitors.[8] The bromo-chloro-methoxy phenyl ring system can be tailored to fit into specific hydrophobic pockets of an enzyme's active site, while other parts of the molecule engage in critical hydrogen bonding interactions.
-
Scaffold for Library Synthesis: Due to its multiple, selectively addressable reactive sites, this compound is an excellent starting point for creating combinatorial libraries of related compounds.[10] By varying the groups introduced at the bromine position or by modifying the ketone, researchers can rapidly generate hundreds of derivatives to screen for biological activity in a process known as Structure-Activity Relationship (SAR) studies.
-
Bioisosteric Replacement: The chloro and methoxy groups are often used in medicinal chemistry to modulate a compound's pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME) and to enhance binding affinity.[1] They can alter the electronic nature of the ring and provide steric bulk that can favor a specific binding conformation.
Safety and Handling
As with any halogenated organic compound, proper safety precautions are mandatory. The following information is synthesized from safety data sheets of structurally similar chemicals.[11][12][13]
GHS Hazard Statements:
-
H302: Harmful if swallowed.[14]
-
H315: Causes skin irritation.[14]
-
H319: Causes serious eye irritation.[14]
-
H335: May cause respiratory irritation.[6]
Precautionary Measures Protocol:
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.
-
Engineering Controls: Handle the compound exclusively in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.
-
Handling: Avoid direct contact with skin and eyes. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents and strong bases.[13]
-
Disposal: Dispose of waste materials in accordance with local, regional, and national regulations. Do not empty into drains.
Conclusion
1-(3-Bromo-5-chloro-2-methoxyphenyl)ethanone is a strategically designed chemical intermediate with significant potential in synthetic and medicinal chemistry. Its value is derived from the interplay of its four distinct functional groups, which provide a robust platform for diversification through well-established chemical transformations. The physicochemical properties, characterized by high lipophilicity and crystallinity, along with a predictable reactivity profile, make it a reliable building block for constructing complex molecular targets, particularly in the pursuit of novel therapeutics. A thorough understanding of its properties and safe handling procedures is essential for any researcher intending to utilize this versatile compound.
References
-
PubChem. (n.d.). 1-(3-Bromo-5-chlorophenyl)ethanone. National Center for Biotechnology Information. Retrieved from [Link]
-
Chem Service. (2015). Safety Data Sheet - Agribrom. Retrieved from [Link]
-
PubChem. (n.d.). 3'-Bromo-5'-chloro-2'-hydroxyacetophenone. National Center for Biotechnology Information. Retrieved from [Link]
- Supporting Information for "Water-controlled selective preparation of α-mono or α,α'- dihalo ketones...". (n.d.). Royal Society of Chemistry.
-
National Center for Biotechnology Information. (n.d.). 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone. Retrieved from [Link]
- Asian Journal of Organic & Medicinal Chemistry. (2017). A facile, efficient, environmentally benign protocol....
-
SpectraBase. (n.d.). 1-(2-amino-3-bromo-5-methoxy-phenyl)-2-chloro-ethanone. Retrieved from [Link]
-
NP-MRD. (n.d.). 1H NMR Spectrum (1D, 300 MHz, H2O, predicted). Retrieved from [Link]
-
LookChem. (2025). 1-(5-BROMO-2-HYDROXY-4-METHOXYPHENYL)-ETHANONE. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR spectrum of 1-(3-Methoxyphenyl)ethanone oxime (2m). Retrieved from [Link]
-
Molecules. (2022). Heterocycle-Based Multicomponent Reactions in Drug Discovery.... Retrieved from [Link]
- Google Patents. (n.d.). The synthetic method of 1-(3-Phenoxyphenyl)ethanone.
-
PrepChem.com. (n.d.). Synthesis of 2-Bromo-1-(3,4,5-trimethoxyphenyl)ethanone. Retrieved from [Link]
-
Drug Hunter. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of 5-bromo-2-methoxyphenol.
Sources
- 1. drughunter.com [drughunter.com]
- 2. chemscene.com [chemscene.com]
- 3. 2-Bromo-1-(5-chloro-2-methoxyphenyl)ethanone | 111841-05-5 [sigmaaldrich.com]
- 4. 3′-ブロモ-5′-クロロ-2′-ヒドロキシアセトフェノン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. echemi.com [echemi.com]
- 6. 3'-Bromo-5'-chloro-2'-hydroxyacetophenone | C8H6BrClO2 | CID 2735546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CN104693014A - Synthesis method of 5-bromo-2-methoxyphenol - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 3'-BROMO-5'-CHLORO-2'-HYDROXYACETOPHENONE synthesis - chemicalbook [chemicalbook.com]
- 10. diposit.ub.edu [diposit.ub.edu]
- 11. fishersci.com [fishersci.com]
- 12. cdn.chemservice.com [cdn.chemservice.com]
- 13. fishersci.com [fishersci.com]
- 14. 1-(3-Bromo-5-chlorophenyl)ethanone | C8H6BrClO | CID 19702351 - PubChem [pubchem.ncbi.nlm.nih.gov]
